2-Methoxy-4-aminoazobenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80830-39-3 |
|---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-methoxy-4-phenyldiazenylaniline |
InChI |
InChI=1S/C13H13N3O/c1-17-13-9-10(14)7-8-12(13)16-15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 |
InChI Key |
SPVAQUCGELAFGL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)N=NC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N=NC2=CC=CC=C2 |
Other CAS No. |
80830-39-3 |
Synonyms |
2-methoxy-4-aminoazobenzene |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization Research
Novel Synthetic Routes for 2-Methoxy-4-aminoazobenzene
The synthesis of this compound and its analogs often relies on established yet refined chemical reactions. A primary and widely utilized method is the diazotization of an aromatic amine followed by an azo coupling reaction. In the context of this compound, this typically involves the diazotization of o-anisidine, which is then coupled with an appropriate aromatic amine. nih.gov
One innovative approach involves an oxidative coupling method to form the central azo bond. For instance, the synthesis of a related derivative, (E)-1,2-bis(4-chloro-2-methoxyphenyl)diazene, is achieved by treating 4-chloro-2-methoxyanilinium chloride with boric acid and sodium perborate (B1237305) in acetic acid. beilstein-journals.org This intermediate can then be further modified to introduce the amino group.
Another significant advancement in forming the crucial carbon-nitrogen bond in aminoazobenzene derivatives is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. This method offers a versatile and efficient route to a wide range of amino-substituted azo compounds. For example, a chloro-substituted azobenzene (B91143) can be converted to an amino derivative through a Buchwald-Hartwig coupling, providing a pathway to structures analogous to this compound. researchgate.net
Targeted Derivatization Strategies for Functional Modification
The functional modification of the this compound scaffold is a key area of research, aimed at fine-tuning its properties for specific applications.
Synthesis of Substituted Aminoazobenzene Analogs for Mechanistic Probing
To investigate the structure-property relationships and reaction mechanisms of aminoazobenzenes, researchers synthesize a variety of substituted analogs. A notable strategy involves the synthesis of tetra-ortho-substituted aminoazobenzene derivatives. These compounds, with substituents at all four positions ortho to the azo linkage, exhibit unique electronic and steric properties.
For example, the synthesis of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives has been reported to study the effect of ortho-substitution on the properties of the molecule. beilstein-journals.org The synthesis starts with an oxidative coupling to form a dichloro-dimethoxy-azobenzene intermediate. This intermediate then undergoes a Buchwald-Hartwig amination to introduce amino functionalities, such as morpholino or piperazino groups, at the para-positions. beilstein-journals.orgresearchgate.net The introduction of bromo substituents ortho to the azo group provides steric bulk and influences the electronic environment of the chromophore. beilstein-journals.org
| Starting Material | Reagents and Conditions | Intermediate/Product | Purpose of Derivatization | Reference |
| 4-Chloro-2-methoxyanilinium chloride | Boric acid, Sodium perborate, Acetic acid, 70 °C | (E)-1,2-Bis(4-chloro-2-methoxyphenyl)diazene | Formation of the core azo structure | beilstein-journals.org |
| (E)-1,2-Bis(4-chloro-2-methoxyphenyl)diazene | Morpholine, Pd(OAc)₂, (R)-(+)-BINAP, NaOtBu, Toluene, 100 °C | (E)-1,2-Bis(2-methoxy-4-morpholinophenyl)diazene | Introduction of amino analogs for mechanistic studies | beilstein-journals.org |
| (E)-1,2-Bis(2-methoxy-4-morpholinophenyl)diazene | N-bromosuccinimide, Palladium acetate, DCM | Bis(4-amino-2-bromo-6-methoxy)azobenzene derivative | Introduction of ortho-bromo substituents for steric and electronic probing | beilstein-journals.org |
Methods for Introducing Photoswitchable Properties in Derivatives
A significant driver for the derivatization of this compound is the development of molecular photoswitches. These molecules can reversibly isomerize between two states (trans and cis) upon irradiation with light of specific wavelengths, making them attractive for applications in materials science and biology.
Research has shown that tetra-ortho-methoxy-substituted aminoazobenzene compounds can form azonium ions that exhibit photoswitching in the red-light region, which is desirable for biological applications due to deeper tissue penetration and reduced phototoxicity. beilstein-journals.org The synthesis of derivatives with substituents at the ortho- and para-positions of the aniline (B41778) rings is a key strategy to modulate their photoswitching properties. For instance, the introduction of bromo and methoxy (B1213986) groups at the ortho positions and various amino groups at the para position has been explored. beilstein-journals.orgwikipedia.org These substitutions influence the pKa of the molecule and the thermal relaxation rate from the cis to the trans isomer. While some derivatives form red-light-absorbing azonium ions only under highly acidic conditions, their neutral forms can still undergo trans-to-cis photoisomerization with blue-green light and exhibit slow thermal reversion, which is useful for certain applications. beilstein-journals.orgwikipedia.org
| Derivative | Substitution Pattern | Photoswitching Property | Reference |
| Bis(4-amino-2-bromo-6-methoxy)azobenzene | Tetra-ortho-substituted with bromo and methoxy groups | Forms red-light-absorbing azonium ions at low pH; neutral form undergoes trans-to-cis isomerization with blue-green light. | beilstein-journals.orgwikipedia.org |
| Tetra-ortho-methoxy-substituted aminoazobenzene | Methoxy groups at all four ortho positions | Forms azonium ions under physiological conditions and exhibits red-light photoswitching. | beilstein-journals.org |
Green Chemistry Principles in Azo Compound Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of azo compounds to reduce environmental impact and improve safety. One notable approach is the use of microwave-assisted synthesis. This method can significantly reduce reaction times and often leads to higher yields with less solvent usage compared to conventional heating methods. For example, the synthesis of a Schiff base ligand from 4-aminoazobenzene (B166484) and ortho-vanillin was achieved in just 10 minutes under microwave irradiation, compared to 120 minutes with conventional refluxing. nih.gov
Another green chemistry strategy is the development of solvent-free or solid-state reactions. Grinding solid reactants together, sometimes with a catalytic amount of a solid acid like p-toluenesulfonic acid, can promote diazotization and azo coupling reactions without the need for bulk solvents. icrc.ac.ir This approach minimizes the use of volatile and often toxic organic solvents.
Furthermore, research into using water as a solvent for azo dye synthesis is a key area of green chemistry. While many organic reactions are not compatible with water, the development of water-soluble catalysts and reagents is overcoming this challenge. nih.gov The use of catalysts that can be easily recovered and reused also aligns with green chemistry principles by reducing waste.
Characterization of Synthetic Intermediates and Final Products in Research Contexts
The unambiguous identification and characterization of synthetic intermediates and final products are crucial in chemical research. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. The chemical shifts, coupling constants, and integration of proton signals in ¹H NMR provide detailed information about the arrangement of atoms. For example, in the ¹H NMR spectrum of (E)-1,2-bis(4-chloro-2-methoxyphenyl)diazene, distinct signals for the aromatic protons and the methoxy group protons can be observed and assigned. beilstein-journals.org Similarly, ¹³C NMR provides information about the carbon framework of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. This is a powerful tool for verifying the identity of the final product. beilstein-journals.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For instance, the characteristic stretching frequencies for N=N (azo group), C-N, C-O, and N-H bonds can be identified. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to assess the purity of the synthesized compounds. beilstein-journals.orgnih.gov
Computational Chemistry: In addition to experimental techniques, computational methods such as Density Functional Theory (DFT) are used to predict the geometric and electronic properties of the synthesized molecules, such as their absorption wavelengths. beilstein-journals.org
| Technique | Information Obtained | Example Application | Reference |
| ¹H NMR | Structural information, number and environment of protons. | Identification of aromatic and methoxy protons in azobenzene derivatives. | beilstein-journals.org |
| ¹³C NMR | Information about the carbon skeleton. | Confirmation of the carbon framework of the synthesized compounds. | beilstein-journals.org |
| HRMS | Exact mass and elemental composition. | Verification of the molecular formula of the final product. | beilstein-journals.org |
| IR Spectroscopy | Presence of specific functional groups. | Identification of N=N, C=N, and C-O stretching vibrations. | nih.gov |
| TLC | Reaction monitoring and purity assessment. | Tracking the conversion of starting materials to products. | beilstein-journals.orgnih.gov |
| DFT Calculations | Optimized geometry and electronic properties. | Prediction of absorption wavelength maxima. | beilstein-journals.org |
Spectroscopic and Advanced Analytical Research Techniques
UV-Vis Spectroscopy for Photochemical Behavior Characterization
UV-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating the photochemical behavior of azo compounds like 2-Methoxy-4-aminoazobenzene. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within the molecule.
The photochemical behavior of azobenzene (B91143) and its derivatives is characterized by a reversible trans-cis isomerization upon light exposure. The trans isomer is generally more thermodynamically stable and absorbs light at a different wavelength than the cis isomer. UV-Vis spectroscopy allows for the monitoring of this isomerization process. For instance, the trans isomer of azobenzene typically shows a strong π-π* transition band and a weaker n-π* transition band. frontiersin.org Upon irradiation with a suitable wavelength of light (e.g., UV light), the trans isomer converts to the cis isomer, leading to changes in the absorption spectrum. frontiersin.org This process can often be reversed by irradiation with a different wavelength (e.g., visible light) or by thermal relaxation.
The position of the absorption maxima (λmax) is influenced by substituents on the azobenzene core. The electron-donating methoxy (B1213986) (-OCH3) group at the 2-position and the amino (-NH2) group at the 4-position in this compound are expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted azobenzene. scribd.com The solvent environment can also significantly affect the UV-Vis absorption spectra of aminoazobenzene dyes due to solute-solvent interactions. scribd.com
Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the structure of complex molecules. ipb.pt 1H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while 13C NMR reveals the types of carbon atoms present. For this compound, specific chemical shifts in the 1H and 13C NMR spectra would confirm the presence and positions of the methoxy and amino groups on the phenyl rings, as well as the characteristic signals of the aromatic protons and carbons. chemicalbook.com
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity between protons and carbons, confirming the substitution pattern on the azobenzene scaffold. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms, which is particularly useful for confirming the stereochemistry (e.g., trans or cis) of the azo bridge. scribd.com
Mass Spectrometry (MS) Applications in Metabolite Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It plays a critical role in the identification of metabolites and the assessment of the purity of this compound.
In metabolite identification, MS is used to determine the chemical structures of molecules that have been altered by metabolic processes in a biological system. nih.gov High-resolution mass spectrometry (HR-MS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragment ions are analyzed, provide structural information that helps to pinpoint the sites of metabolic modification. nih.gov
For purity assessment, MS can detect and identify impurities present in a sample of this compound. By comparing the mass spectrum of the sample to that of a pure standard, any additional signals can be attributed to impurities. The high sensitivity of MS allows for the detection of even trace amounts of contaminants.
Chromatographic Method Development for Separation and Quantification
Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. chromatographyonline.com For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.comsielc.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the mobile phase composition, flow rate, and column temperature, the resolution of the separation can be optimized. chromatographyonline.com Detection is often achieved using a UV-Vis detector, set at a wavelength where this compound exhibits strong absorbance. researchgate.net HPLC methods can be developed and validated for linearity, precision, accuracy, and limit of quantification (LOQ) to ensure reliable and accurate measurements. researchgate.net
A typical HPLC method for the analysis of a related compound, 4-aminoazobenzene (B166484), utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Such methods are often scalable for preparative separations to isolate pure compounds. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Aromatic Amines
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for the analysis of volatile and semi-volatile compounds, including aromatic amines derived from the reductive cleavage of azo dyes. shimadzu.comtheseus.fi
In this method, the sample is first vaporized and injected into the GC column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. gcms.cz
For the analysis of certain aromatic amines, including those structurally related to this compound, specific GC-MS methods have been established by regulatory bodies. shimadzu.comgcms.cz These methods often involve a reductive cleavage step to break the azo bond (-N=N-) and release the corresponding aromatic amines, which are then analyzed by GC-MS. shimadzu.com
Table 1: GC-MS Analysis Parameters for Aromatic Amines
| Parameter | Value |
| GC System | GCMS-QP2020 |
| Column | VB-35 (30 m L. × 0.25 mm I.D., df = 0.25 μm) |
| Injection Volume | 1 μL |
| Injector Temperature | 240 °C |
| Column Temperature Program | 100 °C (1 min) → (20 °C/min) → 300 °C (3 min) |
| Carrier Gas | Helium |
| Injection Mode | Split (8:1) |
| MS Interface Temperature | 280 °C |
| Ion Source Temperature | 250 °C |
| Measurement Mode | Scan/SIM |
| Data sourced from Shimadzu Corporation application note. shimadzu.com |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Related Aromatic Amines
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. nih.gov It is particularly well-suited for the analysis of charged species, such as protonated aromatic amines.
In CE, components of a sample are separated in a narrow capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on differences in the electrophoretic mobility of the analytes. The separated components are then introduced into the mass spectrometer for detection and identification.
CE-MS methods have been developed for the rapid and sensitive determination of primary aromatic amines. nih.govital.sp.gov.br For instance, a method for the analysis of 19 primary aromatic amines utilized a fused silica (B1680970) capillary with a background electrolyte of 0.1 mol/L formic acid (pH 2.4), achieving separation in under 6 minutes. nih.govital.sp.gov.br Such methods demonstrate excellent linearity, reproducibility, and low limits of detection, making them suitable for trace analysis. nih.govital.sp.gov.br
Advanced Spectroscopic Probing of Photochromic Behavior in Research Systems
The photochromic behavior of this compound and its derivatives, particularly their ability to undergo reversible isomerization between trans and cis forms, has been the subject of detailed investigation using advanced spectroscopic techniques. These studies are crucial for understanding the mechanism of photoswitching, which is essential for applications in areas like photopharmacology and molecular switches.
Research has shown that tetra-ortho-methoxy-substituted aminoazobenzenes can form azonium ions at physiological pH, which then photoisomerize with red light. rug.nl A combination of sub-picosecond/nanosecond transient absorption measurements and quantum chemical calculations has been employed to elucidate the mechanistic details of this process. rug.nl Upon absorption of a photon, the protonated E (or trans) form of the photoswitch undergoes rapid isomerization to the protonated Z (or cis) form within picoseconds. rug.nl This is followed by proton transfer to the solvent on a microsecond timescale, establishing an equilibrium between the Z and Z-H+ species, the position of which is dependent on the pH of the solution. rug.nl
The thermal relaxation of these isomers is also pH-dependent. The neutral Z form isomerizes back to the neutral E form slowly, whereas the thermal isomerization of the protonated Z-H+ to E-H+ is rapid. rug.nl This intricate behavior, governed by pH, has been mapped out to provide a complete mechanistic picture of the photoswitching behavior of these azonium ions. rug.nl
UV-visible spectroscopy is a fundamental tool for monitoring the photoisomerization kinetics. For instance, irradiation of a solution of a bis(4-amino-2-bromo-6-methoxy)azobenzene derivative with 440 nm light leads to a photostationary state (PSS) where the absorbance at 440 nm decreases, indicating the formation of the Z-isomer. beilstein-journals.org The thermal relaxation from this PSS can be monitored by taking UV-vis spectra at regular intervals. beilstein-journals.org Similarly, for other asymmetrically substituted azo-derivatives, UV-visible spectroscopy, in conjunction with Time-Dependent Density Functional Theory (TD-DFT) calculations, has been used to study the photoisomerization kinetics upon irradiation with visible light. nih.gov
Resonance Raman spectroscopy, coupled with quantum chemical calculations such as CASSCF/CASPT2, has been utilized to investigate the vibrational and electronic spectra of related protonated azobenzenes like 4-aminoazobenzene. acs.org These studies help in understanding the structure of both the azo and hydrazone tautomers and the nature of the molecular orbitals involved in the chromophoric moieties. acs.org Furthermore, ¹H NMR spectroscopy has been used to support the findings from UV-vis spectroscopy and DFT calculations regarding the vis-induced E- to Z-isomerization and UV-induced and thermal Z- to E-isomerization of protonated para-methoxyazobenzene. acs.org
Table 1: Spectroscopic Data for Photoisomerization of Azobenzene Derivatives
| Compound/System | Technique(s) Used | Key Findings |
|---|---|---|
| Tetra-ortho-methoxy-substituted aminoazobenzene azonium ions | Transient Absorption Spectroscopy, Quantum Chemical Calculations | Rapid (ps) photoisomerization from E-H+ to Z-H+ upon red light absorption; subsequent µs proton transfer to solvent. rug.nl |
| Bis(4-amino-2-bromo-6-methoxy)azobenzene | UV-vis Spectroscopy | Exposure to 440 nm light leads to a photostationary state with ~60% Z-isomer; thermal relaxation half-life of 6.5 minutes at room temperature. beilstein-journals.org |
| Protonated p-Methoxy-azobenzene | UV-vis Spectroscopy, ¹H NMR, DFT Calculations | Reversible photoisomerization with visible light inducing E-to-Z and UV light inducing Z-to-E isomerization. acs.org |
| Asymmetrical visible light-triggered azo-derivatives | UV-visible Spectroscopy, TD-DFT Calculations | The isomerization rate was found to increase in more polar solvents, providing insight into the photoisomerization mechanism. nih.gov |
X-ray Crystallography in Structural Analysis of Derivatives
For example, the crystal structure of 4-[(2-methoxy-4-nitro-phenylazo)-phenyl]-dimethyl-amine, a derivative of 2-methoxy-azobenzene, was determined using X-ray diffraction. The analysis revealed that the molecule crystallizes in the triclinic space group P-1, with two independent molecules in the asymmetric unit. researchgate.net Both molecules adopt a trans-geometry about the azo (-N=N-) linkage, with the central –C–N=N–C– torsion angles being 175.74° and -175.83°, respectively. researchgate.net The N=N double bond lengths were found to be 1.264 Å and 1.266 Å. researchgate.net The study also detailed the intermolecular interactions, such as C–H···O and C–H···N hydrogen bonds and π···π stacking, which stabilize the crystal structure. researchgate.net
In another study, X-ray diffractometer data were used to determine the crystal structures of the 2-nitro and 2-cyano derivatives of 4'-[N,N-bis(β-hydroxyethyl)amino]azobenzene. researchgate.net The nitro derivative was found to be nonplanar, with a dihedral angle of 42.1° between the two phenyl rings, whereas the cyano derivative possessed a planar azobenzene skeleton. researchgate.net This highlights the significant influence of substituents on the molecular geometry.
Furthermore, the molecular structure of a succinimide (B58015) derivative formed from the reaction of 4-dimethylaminoazobenzene was resolved by single-crystal X-ray analysis, confirming the site of chemical modification. beilstein-journals.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with X-ray diffraction data. For instance, comparisons between DFT calculations and X-ray diffraction values for bond lengths and angles have been made to validate the computational models. ncsu.edu
Table 2: Crystallographic Data for Selected Azobenzene Derivatives
| Compound | Formula | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|---|
| 4-[(2-methoxy-4-nitro-phenylazo)-phenyl]-dimethyl-amine | C₁₅H₁₆N₄O₃ | Triclinic | P-1 | trans-geometry at azo bond; C-N=N-C torsion angles of 175.74° and -175.83°; N=N bond lengths of 1.264 Å and 1.266 Å. researchgate.net |
| 2-nitro derivative of 4'-[N,N-bis(β-hydroxyethyl)amino]azobenzene | - | - | - | Nonplanar with a dihedral angle of 42.1° between phenyl rings. researchgate.net |
| 2-cyano derivative of 4'-[N,N-bis(β-hydroxyethyl)amino]azobenzene | - | - | - | Planar azobenzene skeleton. researchgate.net |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Investigations of Electronic Structure
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules like 2-Methoxy-4-aminoazobenzene. kpfu.ru These calculations can determine various molecular properties, including structural geometries, dipole moments, and chemical reactivity descriptors. kpfu.ru For azo compounds, DFT studies often involve calculating a suite of electronic parameters to characterize the molecule's behavior. exlibrisgroup.com
Table 1: Key Electronic Parameters Investigated in DFT Studies of Azo Compounds
| Parameter | Symbol | Description |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital; relates to electron-donating ability. exlibrisgroup.com |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; relates to electron-accepting ability. exlibrisgroup.com |
| Energy Gap | Eg | The difference between ELUMO and EHOMO; a key indicator of chemical reactivity. exlibrisgroup.com |
| Ionization Potential | I | The energy required to remove an electron from a molecule. exlibrisgroup.com |
| Electron Affinity | A | The energy released when an electron is added to a molecule. exlibrisgroup.com |
| Electronegativity | χ | A measure of an atom's ability to attract shared electrons. exlibrisgroup.com |
| Global Hardness | η | A measure of resistance to change in electron distribution. exlibrisgroup.com |
This table is generated based on parameters commonly studied for azo compounds and does not represent specific experimental values for this compound.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals, is fundamental to understanding chemical reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally implies higher reactivity. wuxiapptec.com
Computational studies on monomethoxy-4-aminoazobenzene isomers have revealed significant differences in their electronic structures. ncsu.edu For this compound, the HOMO is reportedly concentrated at the azo (-N=N-) bond. ncsu.edu This contrasts with its carcinogenic isomer, 3-Methoxy-4-aminoazobenzene (B1195087), where the HOMO is concentrated at the lone pair electrons of the amino group. ncsu.edu This distinction in the location of the highest energy electrons is crucial as it points to different sites of initial metabolic attack. Furthermore, the atomic nucleophilic reactivity index of the amino group in this compound is about 50% smaller than that in the 3-methoxy isomer, suggesting a lower propensity for reactions involving this group. ncsu.edu
DFT calculations are also employed to determine the most stable three-dimensional arrangements (conformations) of a molecule. exlibrisgroup.com For related aminoazobenzene derivatives, calculations have been performed using methods like B3LYP/6-31+G** to optimize geometry and calculate the relative stability of different conformers. beilstein-journals.orgbeilstein-archives.org These studies can, for example, determine whether the most stable structure has substituents like methoxy (B1213986) groups on the same or opposite sides of the nitrogen-nitrogen double bond. beilstein-journals.orgbeilstein-archives.org Such analyses are crucial for understanding how the molecule's shape influences its interactions and properties.
HOMO-LUMO Orbital Analysis in Mechanistic Exploration
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling in Differential Biological Response Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational approaches that correlate the structural or physicochemical properties of chemicals with their biological activities or toxicities. tandfonline.comresearchgate.net These models are instrumental in predicting the potential effects of new or untested compounds. For azo dyes, 3D-QSTR analyses have indicated that steric and electrostatic fields are important factors in determining mutagenicity. koreascience.kr
The differing biological outcomes of this compound (noncarcinogenic) and its isomer 3-Methoxy-4-aminoazobenzene (carcinogenic) provide a clear example of how subtle structural changes dictate toxicity, a principle central to QSTR. nih.gov This difference in carcinogenicity can be explained by computational and experimental findings:
DNA Adduct Formation : The carcinogenic 3-MeO-AAB produces approximately 20-fold higher amounts of DNA adducts in rat livers compared to the noncarcinogenic 2-MeO-AAB. nih.gov
Reactivity and Metabolism : Computational studies suggest that the nitrenium ion of 3-Methoxy-4-aminoazobenzene has a greater atomic electrophilic reactivity index at the amino nitrogen, potentially leading to more facile DNA adduct formation. Conversely, this compound has a higher nucleophilic index on a ring carbon, suggesting that detoxifying ring hydroxylation may be a more dominant metabolic pathway. ncsu.edu
Genotoxicity : The types of DNA adducts formed also differ, leading to distinct mutation spectra and a greater inhibition of in vitro DNA replication by the adducts of the 3-methoxy isomer. nih.gov
Table 2: Comparative QSTR Profile of 2-MeO-AAB and 3-MeO-AAB
| Feature | This compound | 3-Methoxy-4-aminoazobenzene | Reference(s) |
|---|---|---|---|
| Carcinogenicity | Noncarcinogenic | Carcinogenic | nih.gov |
| DNA Adduct Level | Low | ~20-fold higher | nih.gov |
| HOMO Location | Azo bond | Amino group | ncsu.edu |
| Predicted Metabolism | Favors detoxifying ring hydroxylation | Favors N-hydroxylation leading to reactive metabolites | ncsu.edu |
| Inhibition of DNA Replication | Lower | Substantially greater | nih.gov |
Molecular Dynamics Simulations in Azo Compound Research
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. exlibrisgroup.com This technique allows researchers to observe how molecules behave, interact with their environment, and undergo conformational changes. In the context of azo compounds, MD simulations have been used in conjunction with DFT to investigate their adsorption behavior on surfaces and their interactions with biomolecules. exlibrisgroup.comtandfonline.comnih.gov For instance, MD simulations can model the interaction between azo dyes and enzymes like azoreductases, which are involved in their biodegradation, revealing key amino acid residues responsible for binding. nih.gov
Theoretical Insights into Photoisomerization Mechanisms
Azobenzene (B91143) and its derivatives are known for their ability to undergo reversible isomerization from a stable trans form to a metastable cis form upon irradiation with light, a process known as photoisomerization. researchgate.net Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding this phenomenon. beilstein-journals.orgnih.gov These calculations can predict the absorption wavelengths of the different isomers and provide insight into the mechanisms of isomerization, which are generally considered to be either rotation around the -N=N- bond or an inversion mechanism at one of the nitrogen atoms. nih.gov For related tetra-ortho-substituted aminoazobenzenes, studies have shown that the neutral forms undergo trans-to-cis photoisomerization with blue-green light. beilstein-journals.orgresearchgate.net The presence of substituents, such as the methoxy and amino groups in this compound, significantly influences the electronic absorption properties and the kinetics of the isomerization process. nih.gov
Predictive Modeling of Molecular Interactions
Predictive modeling encompasses a range of computational techniques used to forecast the interactions between a molecule and a biological target, such as a protein or enzyme. A widely used method is molecular docking, which predicts the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com While specific docking studies for this compound are not detailed, research on structurally related compounds like 2-Methoxy-4-vinylphenol has used molecular docking to predict interactions with bacterial enzymes, thereby explaining its antimicrobial activity. mdpi.com More advanced approaches using machine learning are also being developed to create models that can predict molecular properties, such as the absorption wavelengths of photoswitches, with greater speed and accuracy than traditional quantum mechanical methods. tcd.ie
Mechanistic Investigations of Biotransformation and Degradation Pathways
Enzymatic Biotransformation Studies (In Vitro Systems)
In vitro studies using isolated enzyme systems are crucial for elucidating the specific metabolic reactions that xenobiotics like 2-Methoxy-4-aminoazobenzene undergo. These controlled systems allow for the detailed investigation of individual enzymatic roles in both the activation of the compound into potentially harmful intermediates and its inactivation.
The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a central role in the metabolism of a wide range of foreign compounds. For aminoazo dyes, CYP-mediated reactions often involve oxidation, which can lead to either detoxification or metabolic activation.
Research on the related compound, 3-methoxy-4-aminoazobenzene (B1195087) (3-MeO-AAB), a potent hepatocarcinogen, shows that it is bioactivated to mutagenic intermediates by rat liver microsomal cytochrome P450. nih.gov Multiple P450 enzymes in both rat and human liver microsomes are involved in this bioactivation. nih.gov Studies using specific P450 inducers and inhibitors have identified several participating isozymes. nih.gov For instance, pretreatment of rats with phenobarbital (B1680315) (a P450 inducer) increases the formation of DNA adducts from 3-MeO-AAB. oup.com In humans, P450IA2 has been shown to be highly active in the metabolism of 3-MeO-AAB. nih.gov
While much of the research has focused on the highly carcinogenic 3-methoxy isomer, studies on this compound (2-MeO-AAB) have demonstrated its ability to selectively induce specific P450 isozymes. nih.govjst.go.jp In studies with male Sprague Dawley rats, 2-MeO-AAB was found to be a selective inducer of the microsomal cytochrome P-448H (a high-spin form, now recognized as part of the CYP1A family, specifically CYP1A2) in the liver. nih.govjst.go.jp Unlike the inducer 3-methylcholanthrene, 2-MeO-AAB did not cause a similar induction in extrahepatic tissues like the lung, kidney, or intestine. nih.govjst.go.jp This liver-specific induction of CYP1A2 suggests a targeted metabolic pathway for this compound. nih.govjst.go.jp The metabolic activation of aromatic amines by these induced enzymes is a critical step that can lead to mutagenicity. nih.govjst.go.jp Although considered a weak mutagen compared to its 3-methoxy counterpart, the bioactivation pathways of 2-MeO-AAB are still of significant interest. sci-hub.se
Table 1: Cytochrome P450 Isozyme Induction by this compound in Rats
| Compound | Induced Isozyme | Tissue Specificity | Reference |
| This compound | Cytochrome P-448H (CYP1A2) | Liver-specific | nih.govjst.go.jp |
| 3-Methylcholanthrene (for comparison) | Cytochrome P-448H (CYP1A2) and P-448L (CYP1A1) | Liver | nih.govjst.go.jp |
| 3-Methylcholanthrene (for comparison) | Cytochrome P-448L (CYP1A1) | Extrahepatic (lung, kidney, etc.) | nih.govjst.go.jp |
A primary metabolic pathway for azo compounds is the reductive cleavage of the azo bond (–N=N–). This reaction is catalyzed by enzymes known as azoreductases. These enzymes are found in a wide variety of organisms, including mammals and gut microbiota. mst.dk The reduction of the azo bond breaks the molecule into two separate aromatic amine metabolites, a process that typically results in the loss of color. wur.nlbioline.org.br
The cleavage of this compound by azoreductases yields two smaller aromatic amines: 2-methoxyaniline (also known as o-anisidine) and 1,4-phenylenediamine . This reductive cleavage is a critical step in the metabolism of the parent compound. mst.dk While this reaction can be a detoxification step by breaking down the larger dye molecule, the resulting aromatic amines can themselves be toxic or carcinogenic and may require further degradation. bioline.org.brresearchgate.net The anaerobic environment of the lower gastrointestinal tract, rich in bacteria containing azoreductases, is particularly well-suited for this cleavage reaction. mst.dk
Table 2: Products of Azoreductase-Mediated Cleavage of this compound
| Parent Compound | Enzyme | Reaction Type | Metabolite 1 | Metabolite 2 |
| This compound | Azoreductase | Reductive Cleavage | 2-Methoxyaniline (o-anisidine) | 1,4-Phenylenediamine |
Sulfate (B86663) conjugation is a crucial Phase II metabolic reaction where a sulfonate group is transferred from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. xenotech.comdrughunter.com This reaction is catalyzed by a family of enzymes called sulfotransferases (SULTs). xenotech.com Generally, this process increases the water solubility of xenobiotics, facilitating their excretion. drughunter.com
However, in the case of certain aromatic amines, sulfation can be a toxification pathway. nih.gov The metabolic activation of many aromatic amines first involves a Phase I oxidation (often by CYPs) to form N-hydroxy metabolites. nih.govresearchgate.net These hydroxylamines can then be substrates for SULTs. The resulting sulfate conjugates are often unstable, spontaneously breaking down to form highly reactive nitrenium ions that can bind to DNA and other macromolecules, initiating carcinogenic processes. nih.gov This SULT-mediated activation has been established for compounds like 4-aminoazobenzene (B166484). nih.gov While SULTs like SULT1A1 and SULT1A2 are known to be involved in the bioactivation of various carcinogenic hydroxylamines, specific studies detailing the sulfation of this compound metabolites are limited. nih.govmdpi.com Nevertheless, the general mechanism provides a strong basis for understanding the potential role of SULTs in the bioactivation of this compound following its initial metabolism.
Role of Azoreductases in Azo Bond Cleavage Mechanisms
Bacterial Degradation Mechanisms in Controlled Environments
The biodegradation of azo dyes like this compound in the environment is predominantly carried out by microorganisms. Complete mineralization often requires a sequence of anaerobic and aerobic conditions, reflecting the different enzymatic capabilities needed to break down the parent molecule and its subsequent metabolites. wur.nlbioline.org.brresearchgate.net
Under anaerobic conditions, various bacterial strains can efficiently decolorize azo dyes. sci-hub.senih.gov This decolorization is achieved through the reductive cleavage of the azo bond, a reaction analogous to that performed by mammalian azoreductases. sci-hub.seresearchgate.net This process is the critical first step in the complete breakdown of the dye. wur.nlbioline.org.br In a controlled anaerobic environment, such as an anaerobic bioreactor, bacteria utilize the azo dye as an electron acceptor, leading to the formation of colorless aromatic amines. researchgate.netwur.nl
For this compound, this anaerobic process results in its transformation into 2-methoxyaniline and 1,4-phenylenediamine. While this achieves decolorization, the resulting aromatic amines often accumulate under strictly anaerobic conditions because they are generally resistant to further anaerobic degradation. wur.nlwur.nl
The aromatic amines produced during the initial anaerobic phase, such as 2-methoxyaniline and 1,4-phenylenediamine, can often be completely mineralized under aerobic conditions. wur.nlbioline.org.brresearchgate.net Therefore, a sequential anaerobic-aerobic treatment system is considered an effective strategy for the complete degradation of azo dyes. nih.govnih.gov In the aerobic stage, different bacterial species utilize the aromatic amines as a source of carbon and energy, breaking them down into simpler, less harmful substances like carbon dioxide and water. researchgate.net
2-Methoxyaniline (o-anisidine): Studies have shown that this compound can be rapidly biodegraded under aerobic conditions by activated sludge. ymparisto.finih.govechemi.com Specific bacterial strains can utilize it as a sole carbon and energy source, leading to ring disruption and mineralization. ymparisto.finih.gov
1,4-Phenylenediamine: This metabolite is also subject to aerobic biodegradation, although it may be more resistant than other amines. nih.govymparisto.fi Certain bacterial strains, such as Klebsiella pneumoniae, have been shown to degrade related phenylenediamines under aerobic conditions. nih.gov However, some data suggests it is not readily biodegradable by standard activated sludge tests, indicating that specific microbial populations or conditions may be required for its efficient removal. sigmaaldrich.comenv.go.jp
The successful mineralization of these intermediate amines in the aerobic stage of a bioreactor system completes the degradation process that was initiated under anaerobic conditions. researchgate.netnih.gov
Identification and Characterization of Enzymatic Systems in Biodegradation
The biodegradation of azo dyes, including this compound, is primarily initiated by the reductive cleavage of the characteristic azo bond (–N=N–). This crucial step is catalyzed by a group of enzymes known as azoreductases. scholarsresearchlibrary.com These enzymes are found in a wide variety of microorganisms and facilitate the breakdown of the dye into corresponding aromatic amines. scholarsresearchlibrary.comscispace.com Bacterial degradation of azo dyes is often mediated by these azoreductases, which are typically more efficient under anoxic or anaerobic conditions. scholarsresearchlibrary.com The presence of oxygen can inhibit the reduction of the azo bond, as aerobic respiration may dominate the use of the necessary reducing equivalents like NADH. scholarsresearchlibrary.com
Bacterial azoreductases can be broadly categorized into two main types:
Polymeric, flavin-dependent enzymes: These are the more extensively studied class of azoreductases. They require a flavin prosthetic group, such as Flavin Mononucleotide (FMN) or Flavin Adenine Dinucleotide (FAD), which acts as an electron carrier for the reduction. nih.govnih.gov
Monomeric, flavin-free enzymes: This class of enzymes does not require a flavin cofactor and often contains a putative NAD(P)H binding motif at their N-termini. scispace.comnih.gov
Both types of azoreductases catalyze the NAD(P)H-dependent reduction of the azo linkage. scispace.com Studies on specific bacterial strains have led to the purification and characterization of these enzymes. For instance, an azoreductase from Klebsiella pneumoniae was found to have optimal activity at 40 °C and a pH of 8.0, using NADH as a cofactor to efficiently decolorize methyl orange. nih.gov
In the specific case of this compound (also known as Disperse Orange 1), studies have shown that its mutagenic properties are significantly influenced by specific enzymatic activities. Research using Salmonella typhimurium strains revealed that the mutagenicity of this compound was greatly enhanced in strains that overproduce nitroreductase and O-acetyltransferase, indicating the critical role of these enzymes in its bioactivation to a genotoxic agent. researchgate.net
Beyond azoreductases, other enzymatic systems can participate in the degradation of azo dyes and their breakdown products. Ligninolytic fungi, for example, secrete extracellular enzymes like laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP) that have a high oxidative capacity. nih.govtandfonline.com These enzymes can oxidize a broad range of aromatic compounds, including the aromatic amines produced from azoreductase activity, contributing to a more complete degradation of the original dye molecule. nih.govtandfonline.com Laccases, in particular, can degrade azo dyes and form phenolic compounds through a free radical mechanism, avoiding the formation of potentially toxic aromatic amines. ijplantenviro.com
| Enzyme System | Classification/Cofactor | Role in Biodegradation of this compound and Related Dyes | Reference |
|---|---|---|---|
| Azoreductase | Flavin-dependent or Flavin-free; requires NAD(P)H | Catalyzes the initial reductive cleavage of the azo bond, breaking the chromophore and producing aromatic amines. scholarsresearchlibrary.comscispace.com This is the key step in decolorization. | scholarsresearchlibrary.comscispace.com |
| Nitroreductase | Flavoprotein | Implicated in the metabolic activation of this compound, enhancing its mutagenic potential. researchgate.net | researchgate.net |
| O-acetyltransferase | Transferase | Plays a significant role in the bioactivation of this compound, contributing to its mutagenicity. researchgate.net | researchgate.net |
| Laccase | Copper-containing oxidase | Oxidizes a wide range of aromatic compounds, including the amine byproducts of azo reduction. Can degrade some azo dyes directly without forming toxic amine intermediates. tandfonline.comijplantenviro.com | tandfonline.comijplantenviro.com |
| Lignin Peroxidase (LiP) / Manganese Peroxidase (MnP) | Heme-containing peroxidases | Highly oxidative enzymes, often from fungi, that can degrade complex aromatic structures, contributing to the further breakdown of dye metabolites. nih.govtandfonline.com | nih.govtandfonline.com |
Photodegradation Pathways in Aqueous Solutions (Environmental Models)
The photodegradation of azo dyes like this compound in aqueous environments is a key process influencing their environmental fate. While some dyes can undergo direct photolysis upon absorbing light, this process is often slow and inefficient for many stable azo compounds. canada.caresearchgate.net The degradation is significantly accelerated by Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive chemical species, most notably the hydroxyl radical (•OH). researchgate.net
Common AOPs used in environmental models to study dye degradation include:
UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) with ultraviolet (UV) light generates hydroxyl radicals. researchgate.net
TiO₂ Photocatalysis: Titanium dioxide (TiO₂) is a semiconductor that, when irradiated with light of sufficient energy (UV or modified for visible light), generates electron-hole pairs. nih.govrsc.org These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), including •OH. nih.gov
The primary mechanism for the photodegradation of aminoazobenzene derivatives in these systems is the attack by hydroxyl radicals. researchgate.net Being a powerful and non-selective electrophile, the •OH radical can attack the dye molecule at multiple sites. researchgate.net Studies on the photodegradation of the related dye Acid Orange 52 showed that the reaction pathways include the addition of •OH to the aromatic rings, particularly at the carbon atom holding the azo linkage. researchgate.net This attack disrupts the conjugated π-system of the chromophore, leading to decolorization and subsequent fragmentation of the molecule into smaller organic compounds and ultimately, mineralization to CO₂, water, and inorganic salts. researchgate.net
The degradation process can be influenced by several factors, including the pH of the solution, the concentration of the dye, and the presence of other substances in the water matrix. researchgate.net In photocatalytic systems like TiO₂, the surface of the catalyst plays a crucial role in adsorbing the dye molecules, bringing them into close proximity with the generated reactive species. rsc.org
| Degradation System | Primary Reactive Species | General Degradation Pathway | Reference |
|---|---|---|---|
| UV/H₂O₂ | Hydroxyl Radical (•OH) | H₂O₂ is cleaved by UV light to form •OH radicals. These radicals attack the aromatic rings and the azo bond of the dye, leading to hydroxylation, fragmentation, and eventual mineralization. | researchgate.net |
| TiO₂ Photocatalysis (UV or Visible Light) | Hydroxyl Radical (•OH), Photogenerated Hole (h⁺), Superoxide (B77818) Radical (O₂⁻•) | The photocatalyst absorbs light, creating electron-hole pairs. The holes can directly oxidize the dye, or react with water to form •OH radicals. Electrons react with oxygen to form superoxide radicals. These species collectively break down the dye molecule. | nih.govrsc.org |
Comparative Studies of Biotransformation Routes for Isomeric Azobenzene (B91143) Derivatives
The biological activity and degradation pathways of aminoazobenzene derivatives are highly dependent on their specific molecular structure, particularly the position of substituents on the aromatic rings. Comparative studies of isomers of this compound reveal that subtle changes in the location of the methoxy (B1213986) group can lead to dramatic differences in toxicity and biotransformation.
A significant finding is the contrast between this compound and its isomer, 3-methoxy-4-aminoazobenzene. While this compound is considered noncarcinogenic and a weak mutagen in bacteria, 3-methoxy-4-aminoazobenzene is known to cause hepatic cell cancer in mice and is a more potent mutagen. sci-hub.se This highlights that the placement of the methoxy group is a critical determinant of the compound's carcinogenic potential. Research suggests that substitution with a methoxy group in the para-position relative to the aromatic amine can enhance carcinogenic potential. mst.dk
The position of substituents also affects the susceptibility of the azo bond to enzymatic cleavage. The efficiency of azoreductases can be hindered by the presence of certain groups near the azo linkage. researchgate.net This steric hindrance can alter the rate and extent of biodegradation, meaning that different isomers may be degraded at different rates or via slightly different metabolic routes.
Furthermore, the electronic properties conferred by substituents influence the reactivity of the azo bond. Electron-donating groups, such as amino or methoxy groups, can affect the electron density around the –N=N– bond, which in turn influences the rate of reductive cleavage. researchgate.net The biotransformation of these compounds in mammals often involves initial reduction of the azo bond by intestinal microbiota or liver enzymes, followed by further metabolic activation or detoxification of the resulting aromatic amines. nih.govicm.edu.pl For example, the carcinogenicity of methoxyl derivatives of 4-aminoazobenzene has been correlated with the formation of DNA adducts following metabolic activation. researchgate.net
| Compound | Key Structural Feature | Observed Biological Activity/Toxicity | Implication for Biotransformation | Reference |
|---|---|---|---|---|
| This compound | Methoxy group is ortho to the azo linkage and meta to the amino group. | Noncarcinogenic, weak mutagen in bacteria. sci-hub.se Genotoxic effects observed in human cell lines. researchgate.net | Metabolically activated by enzymes like nitroreductase and O-acetyltransferase. researchgate.net The position of the methoxy group results in lower carcinogenic potential compared to its 3-methoxy isomer. | researchgate.netsci-hub.se |
| 3-Methoxy-4-aminoazobenzene | Methoxy group is meta to the azo linkage and ortho to the amino group. | Causes hepatic cell cancer in mice; mutagenic in bacteria. sci-hub.se | The specific isomeric structure leads to the formation of carcinogenic metabolites and DNA adducts. sci-hub.seresearchgate.net | sci-hub.seresearchgate.net |
| 4-Aminoazobenzene | Parent compound without methoxy substitution. | Demonstrates hepatocarcinogenicity in male mice. nih.gov | Serves as a baseline for understanding how substituents like methoxy groups modify toxicity and metabolism. | nih.gov |
Molecular Interaction Studies
Investigations of DNA Adduct Formation by Metabolites
Research into the genotoxic potential of 2-Methoxy-4-aminoazobenzene has focused significantly on the formation of DNA adducts by its metabolic byproducts. These studies are often comparative, contrasting its activity with that of its more carcinogenic isomer, 3-Methoxy-4-aminoazobenzene (B1195087).
Molecular Characterization of DNA-Adduct Structures
To facilitate the detection of these adducts, antibodies have been successfully raised against DNA modified in vitro with this compound. nih.gov These antibodies demonstrate high specificity for the modified DNA and have been used in enzyme-linked immunosorbent assays (ELISA) and immunohistochemical staining to identify adducts within the nuclear components of liver cells. nih.gov
Influence of Adducts on DNA Replication Dynamics in In Vitro Systems
The presence of DNA adducts can physically impede the machinery of DNA replication, leading to stalled replication forks and potential mutagenesis. The influence of adducts from this compound on this process has been evaluated using in vitro models. nih.govnih.gov
In one such experimental setup, M13 phage DNA was modified with the N-hydroxy metabolites of this compound and its 3-methoxy isomer and then used as a template for DNA replication. nih.govnih.gov The results demonstrated that while adducts from both isomers inhibited DNA replication, the inhibition caused by 3-Methoxy-4-aminoazobenzene adducts was substantially greater. nih.govnih.gov Furthermore, when this modified phage DNA was transfected into SOS-induced Escherichia coli, the mutation frequency was significantly higher for the DNA modified by the 3-methoxy isomer. nih.govnih.gov This suggests that the single adduct formed by this compound is a less potent obstacle to DNA polymerase and is less mutagenic compared to the adducts formed by its carcinogenic counterpart. nih.gov
Mechanistic Basis of Differential Biological Activities Among Isomers
The striking difference in the biological activity between the weak mutagen this compound and the strong hepatocarcinogen 3-Methoxy-4-aminoazobenzene is a subject of detailed mechanistic investigation. iium.edu.my The disparity is not attributed to a single factor but rather a combination of quantitative, qualitative, and conformational differences in their molecular interactions. nih.govnih.gov
Key mechanistic differences include:
Adduct Quantity and Variety : As noted, 3-Methoxy-4-aminoazobenzene forms a much higher number and wider variety of DNA adducts. nih.govnih.gov
DNA Conformational Changes : The adducts formed by 3-Methoxy-4-aminoazobenzene are suggested to induce more significant conformational changes in the DNA structure, which can impact DNA replication and repair processes more severely. nih.govnih.gov
Electronic and Structural Factors : Computational studies have revealed fundamental differences in the electronic structures of the two isomers that influence their metabolic activation. ncsu.edu The Highest Occupied Molecular Orbital (HOMO) of the noncarcinogenic 2-isomer involves the azo bond lone pairs, whereas the HOMO of the carcinogenic 3-isomer is concentrated on the amino nitrogen lone pair. ncsu.edu This distinction may make the initial N-oxidation—a critical step in metabolic activation—proceed more rapidly for the 3-isomer. ncsu.edu Furthermore, the resulting nitrenium ion from 3-Methoxy-4-aminoazobenzene has a significantly higher atomic electrophilic reactivity index at the amino nitrogen, suggesting it can form DNA adducts more readily. ncsu.edu Conversely, this compound shows a higher nucleophilic index on a ring carbon, which may favor detoxification pathways like ring hydroxylation. ncsu.edu
Table 1: Comparison of Properties Between this compound and 3-Methoxy-4-aminoazobenzene
| Feature | This compound | 3-Methoxy-4-aminoazobenzene | Source(s) |
| Carcinogenicity | Non-carcinogenic / Weak mutagen | Potent hepatocarcinogen | nih.gov, iium.edu.my, nih.gov |
| DNA Adducts Formed | 1 apparent adduct | 5 distinct adducts | nih.gov, nih.gov, nih.gov |
| Relative Adduct Amount | 1x | ~20x | nih.gov, nih.gov |
| Inhibition of DNA Replication | Low | Substantially greater | nih.gov, nih.gov |
| Mutagenesis in E. coli | Low frequency | Higher frequency | nih.gov, nih.gov |
| Location of HOMO | Azo bond lone pairs | Amino nitrogen lone pair | ncsu.edu |
| Reactivity of Nitrenium Ion | Lower electrophilic reactivity | ~30% greater electrophilic reactivity | ncsu.edu |
Interaction with Cellular Components in In Vitro Research Models
Beyond DNA, metabolites of this compound can interact with other cellular macromolecules. evitachem.com Research indicates that upon metabolic activation, the reactive intermediates formed can bind covalently to cellular components including proteins and nucleic acids. evitachem.com Immunohistochemical studies using antibodies specific to the DNA adducts of this compound show that these antibodies bind specifically to nuclear components within the liver, confirming the nucleus as a primary site of interaction. nih.gov The ability of azo compounds to interact with and stain cellular structures has also led to their use in visualizing cellular components and metabolic processes. iium.edu.my
Protein Binding and Enzyme Inhibition Mechanisms
The metabolism of aminoazobenzene compounds is heavily dependent on cytochrome P450 (P450) enzymes, which convert them into reactive intermediates. oup.comoup.com While much of the detailed enzyme research has focused on the more potent 3-methoxy isomer, it provides a model for understanding the enzymatic processing of this compound. Multiple P450 enzymes in both rat and human liver microsomes are involved in the bioactivation process. oup.com The activation of the related compound 3-MeO-AAB can be inhibited by specific antibodies raised against P450 enzymes (e.g., P450IA2, P450IIIA4) and by general P450 inhibitors like SKF-525A, demonstrating a clear mechanism of enzyme inhibition. oup.comnih.gov
Metabolites of related azo dyes are known to engage in cytosolic protein binding. tandfonline.com These protein-metabolite complexes can then be translocated from the cytosol into the nucleus, which may be a mechanism for delivering the reactive molecules to the DNA. tandfonline.com This binding to cytosolic proteins is a critical step that precedes nuclear interaction and potential genotoxicity. tandfonline.com
Advanced Applications in Research Tools and Materials
Development of Photoresponsive Materials for Research Applications
The incorporation of 2-Methoxy-4-aminoazobenzene and related azobenzene (B91143) compounds into polymers and other materials has led to the creation of photoresponsive systems with a wide range of research applications. mpg.deresearchgate.net These "smart" materials can change their properties, such as shape, solubility, and surface characteristics, in response to specific light stimuli. mpg.dersc.org
One key area of research is the development of photo-controlled supramolecular systems. researchgate.net For instance, azobenzene derivatives can form host-guest complexes with molecules like cyclodextrins, which can be assembled or disassembled using light. researchgate.net This has implications for creating light-triggered release systems for research purposes. The substitution pattern on the azobenzene core, including the presence of methoxy (B1213986) groups, can be tailored to shift the responsive wavelength, even into the red-light region, which is more suitable for biological applications due to deeper tissue penetration and reduced phototoxicity. researchgate.netbeilstein-journals.org
Researchers have synthesized various azopolymers by incorporating azobenzene moieties into polymer backbones like polymethacrylates. mpg.de The resulting materials exhibit photoinduced solid-to-liquid transitions, enabling applications in information storage and solar energy storage. mpg.de The specific properties of these polymers can be fine-tuned by altering the polymer backbone, the length of the side chains connecting the azobenzene unit, and the substituents on the azobenzene molecule itself. mpg.de
The synthesis of these photoresponsive materials often involves techniques such as oxidative coupling and Buchwald-Hartwig coupling to introduce the desired functional groups onto the azobenzene scaffold. beilstein-journals.org Characterization methods like UV-vis spectroscopy are crucial for confirming the photoisomerization behavior of these materials. beilstein-journals.org
Table 1: Research Applications of Photoresponsive Materials Based on this compound and its Analogs
| Research Application | Material Type | Underlying Principle | Key Findings |
| Light-Controlled Systems | Azobenzene-cyclodextrin supramolecular complexes | Photo-induced assembly and disassembly of host-guest complexes. researchgate.net | Methoxy substitution can shift the responsive wavelength to the red-light region, which is beneficial for biological applications. researchgate.netbeilstein-journals.org |
| Information and Energy Storage | Azopolymers (e.g., polymethacrylates with azobenzene side chains) | Photoinduced solid-to-liquid transitions. mpg.de | The properties can be tuned by modifying the polymer structure. mpg.de |
| Photoswitches for Biological Systems | Tetra-ortho-substituted aminoazobenzene derivatives | Reversible trans-to-cis photoisomerization controlled by light. beilstein-journals.org | Substitution with ortho-bromo and ortho-methoxy groups allows for photoisomerization with blue-green light and slow thermal relaxation. beilstein-journals.org |
Use as Probes or Indicators in Chemical and Biological Research
Derivatives of this compound are increasingly utilized as molecular probes and indicators to investigate and manipulate chemical and biological processes with high spatiotemporal precision. researchgate.net Their ability to switch between two distinct isomers (trans and cis) upon light irradiation forms the basis of their function as "photoswitches" to control biological targets like proteins. beilstein-journals.org
A significant area of development is in photopharmacology, where the activity of a drug is controlled by light. Azobenzene derivatives can be incorporated into bioactive molecules to render them photoresponsive. While many azobenzenes are activated by UV light, which can be damaging to biological systems, research has focused on developing red-light-responsive photoswitches. researchgate.netbeilstein-journals.org Tetra-ortho-methoxy-substituted aminoazobenzene derivatives are particularly promising in this regard as they can form azonium ions at physiological pH, enabling robust red-light switching. scholaris.ca This allows for deeper tissue penetration and minimizes photodamage, making them suitable for in vivo applications. scholaris.ca
The fluorescence properties of aminoazobenzene derivatives are also being explored for sensing applications. researchgate.net While many azobenzenes are non-emissive due to efficient non-radiative decay pathways, their coordination to metal ions, such as silver, can induce luminescence. researchgate.netacs.org This phenomenon can be exploited to develop fluorescent indicators where the presence of a specific analyte displaces the azobenzene ligand from the metal complex, leading to a change in fluorescence. researchgate.net
Furthermore, the substitution pattern on the aminoazobenzene core significantly influences its properties as a probe. For example, the introduction of methoxy groups can enhance antimicrobial activity in certain derivatives. The strategic placement of substituents can also be used to tune the absorption wavelengths and thermal relaxation rates of the photoswitch. beilstein-journals.org
Table 2: Applications of this compound Derivatives as Research Probes and Indicators
| Application Area | Probe/Indicator Type | Principle of Operation | Key Research Findings |
| Photopharmacology | Red-light responsive photoswitches | Light-induced isomerization controls the activity of a bioactive molecule. beilstein-journals.org | Tetra-ortho-methoxy substitution enables red-light switching at physiological pH. scholaris.ca |
| Fluorescent Sensing | Metal-coordinated aminoazobenzene complexes | Analyte-induced displacement of the azobenzene ligand leads to a change in fluorescence. researchgate.netacs.org | Coordination to silver ions can induce luminescence in otherwise non-emissive azobenzene derivatives. researchgate.net |
| Biological Imaging | Photoswitchable fluorescent probes | Modulation of fluorescence properties through photoisomerization allows for advanced imaging techniques. | The development of photoswitchable probes is a key area of interest for super-resolution microscopy. |
| Antimicrobial Research | Methoxy-substituted quinazolinone derivatives | The presence of methoxy groups enhances the antimicrobial activity against various strains. | Structure-activity relationship studies help in designing more potent antimicrobial agents. |
Integration into Biosensors and Analytical Systems (Research Focus)
The integration of this compound and its derivatives into biosensors and analytical systems is an active area of research, leveraging their electrochemical and photochromic properties for the detection of various analytes. mdpi.comnih.gov These molecules can serve as the recognition element, the signal transducer, or both in the design of novel sensing platforms. nih.govd-nb.info
Electrochemical Biosensors:
Electrochemical sensors offer advantages such as portability, affordability, and high sensitivity. rsc.orgcdistore.com Aminoazobenzene derivatives can be incorporated into the working electrode of an electrochemical sensor. researchgate.net The redox activity of the azo group (-N=N-) provides a measurable electrical signal that can be correlated to the concentration of a target analyte. researchgate.netmdpi.com
Research has shown that the electrochemical behavior of azobenzene derivatives is influenced by factors such as pH and the nature of substituents on the aromatic rings. researchgate.net For instance, the number of electrons transferred during the electrochemical reduction of some aminoazobenzene derivatives changes with pH. researchgate.net This pH-dependent electrochemical response can be harnessed for the development of pH sensors or for optimizing the sensor's performance for a specific application.
Furthermore, these compounds can be immobilized on electrode surfaces, often modified with nanomaterials like graphene oxide, to enhance the sensitivity and selectivity of the biosensor. d-nb.info The large surface area and excellent conductivity of such nanomaterials can facilitate the accumulation of the analyte at the electrode surface and improve the electron transfer kinetics. d-nb.inforsc.org
Colorimetric and Fluorescent Biosensors:
The distinct color change associated with the trans-cis isomerization of azobenzenes makes them suitable for the development of colorimetric biosensors. mdpi.com This change in color can be visually detected or quantified using spectrophotometry, providing a simple and rapid detection method. mdpi.com
In the realm of fluorescent biosensors, while azobenzenes themselves are often weak emitters, their fluorescence can be modulated through various strategies. researchgate.netsciforum.net As mentioned previously, coordination to metal ions can enhance their emission. researchgate.net This principle can be used to design "turn-on" or "turn-off" fluorescent sensors. Another approach involves integrating the azobenzene moiety into a system with a fluorophore, where the isomerization of the azobenzene unit can quench or enhance the fluorescence of the nearby fluorophore through processes like Förster Resonance Energy Transfer (FRET).
The development of CRISPR-based biosensors is a cutting-edge area where photoresponsive molecules could potentially be integrated to add a layer of optical control to the sensing mechanism. frontiersin.org
Table 3: Integration of Aminoazobenzene Derivatives in Research-Focused Biosensors
| Sensor Type | Principle of Detection | Role of Aminoazobenzene Derivative | Key Research Focus |
| Electrochemical | Measures changes in current, potential, or impedance. mdpi.com | Acts as the redox-active species. researchgate.net | Enhancing sensitivity and selectivity through electrode modification with nanomaterials. d-nb.inforsc.org |
| Colorimetric | Detects color changes resulting from the trans-cis isomerization. mdpi.com | Serves as the chromogenic indicator. | Developing simple, visual detection methods for point-of-care applications. mdpi.com |
| Fluorescent | Monitors changes in fluorescence intensity or lifetime. sciforum.net | Functions as a quencher or part of a metal-enhanced fluorescence system. researchgate.net | Designing novel "turn-on" or "turn-off" fluorescent probes with high sensitivity. researchgate.net |
Future Research Directions and Unanswered Questions
Elucidation of Uncharacterized Metabolic Pathways
The biotransformation of 2-Methoxy-4-aminoazobenzene is a critical area of investigation, as its metabolites can possess different toxicological profiles than the parent compound. While it is known that azo dyes can be metabolized by various organisms, including skin bacteria and liver enzymes, the complete metabolic fate of this compound remains to be fully elucidated. nih.govnih.govnih.gov
Future research should focus on identifying all metabolic products of this compound in relevant biological systems. Studies have shown that related compounds, such as 3-methoxy-4-aminoazobenzene (B1195087) (3-MeO-AAB), undergo metabolic activation by cytochrome P450 enzymes, leading to mutagenic intermediates. nih.govbiorxiv.org It is crucial to determine if similar pathways are significant for this compound and to characterize the specific enzymes involved. For instance, while some studies have noted that this compound is a weak mutagen compared to its 3-methoxy isomer, the underlying metabolic reasons for this difference are not fully understood. sci-hub.senih.gov
A key question is whether the reductive cleavage of the azo bond, a common metabolic route for azo dyes, is the primary pathway for this compound, or if other reactions, such as hydroxylation and conjugation, play more significant roles. nih.govnih.gov The potential for gut microbiota to metabolize this compound also warrants further investigation, as these microorganisms can significantly influence the toxicity of xenobiotics. biorxiv.org
Advanced Computational Approaches for Predictive Modeling
Computational toxicology is a rapidly evolving field that offers the potential to predict the toxicological properties of chemicals with greater speed and efficiency than traditional animal testing. numberanalytics.com For this compound, advanced computational models can be instrumental in predicting its metabolic fate, toxicity, and potential for adverse outcomes.
Quantitative Structure-Activity Relationship (QSAR) models have been used to correlate the chemical structure of aminoazobenzene derivatives with their mutagenic activity. researchgate.netsciengine.com Future research could refine these models by incorporating more sophisticated molecular descriptors and machine learning algorithms. numberanalytics.comspringernature.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can provide insights into the steric and electrostatic interactions that influence toxicity. sciengine.com
Predictive models can also be developed to identify potential metabolites of this compound. nih.govmdpi.com By simulating its interaction with various metabolic enzymes, researchers can generate hypotheses about its biotransformation pathways, which can then be validated through in vitro and in vivo experiments. mdpi.com The integration of data from high-throughput screening assays, such as those from the ToxCast program, can further enhance the predictive power of these models. nih.gov
Development of Novel Analytical Techniques for Complex Matrices
Accurate and sensitive detection of this compound and its metabolites in complex biological and environmental matrices is essential for exposure assessment and metabolic studies. While standard techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used, there is a continuous need for novel analytical methods with improved performance. frontiersin.orgacs.org
Future research could focus on developing advanced analytical platforms, such as those based on nanosensors or novel extraction techniques, to enhance the detection limits and selectivity for this compound and its biotransformation products. researchgate.net The development of methods for in-situ analysis, such as matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI), could provide valuable information on the spatial distribution of the compound and its metabolites within tissues. researchgate.net
Furthermore, the development of biosensors could offer a rapid and cost-effective approach for screening large numbers of samples. researchgate.net These sensors could be designed to specifically recognize this compound or its key metabolites, providing a valuable tool for environmental monitoring and toxicological screening.
Exploration of Structure-Function Relationships for Tailored Research Applications
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for predicting the properties of related compounds and for designing molecules with specific functions. researchgate.net Studies on aminoazobenzene derivatives have shown that the position of substituents can significantly impact their mutagenicity and carcinogenicity. sci-hub.sencsu.edu For example, the non-carcinogenic nature of this compound contrasts with the carcinogenicity of its 3-methoxy isomer, highlighting the importance of substituent placement. sci-hub.senih.gov
Future research should systematically investigate how modifications to the structure of this compound, such as the introduction of different functional groups at various positions, affect its physical, chemical, and biological properties. This could involve the synthesis of a library of derivatives and the evaluation of their properties using a combination of experimental and computational methods. polympart.irua.edu
Such studies could lead to the development of tailored research applications. For instance, by modifying the structure to enhance specific properties, it may be possible to create novel photoswitches for molecular devices or fluorescent probes for biological imaging. polympart.ir
Integration of Multi-Omics Data in Systems-Level Understanding of Biological Interactions (in research models)
A systems-level understanding of the biological interactions of this compound requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netnih.govpharmalex.com This multi-omics approach can provide a more comprehensive picture of the cellular response to exposure to this compound, moving beyond the analysis of single endpoints. researchgate.net
For example, transcriptomics can identify changes in gene expression, proteomics can reveal alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. mdpi.com By integrating these datasets, researchers can construct detailed models of the molecular pathways perturbed by this compound and its metabolites. arxiv.orgrsc.org
Future research should aim to generate and integrate multi-omics data from in vitro and in vivo models exposed to this compound. This will facilitate the identification of key molecular initiating events, adverse outcome pathways, and potential biomarkers of exposure and effect. researchgate.net Such a systems biology approach will be invaluable for a more holistic risk assessment and for understanding the complex interplay between this compound and biological systems. nih.gov
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-methoxy-4-aminoazobenzene derivatives?
To synthesize derivatives, prioritize controlled azo coupling between aniline precursors and diazonium salts. Use acidic conditions (pH 2–4) to stabilize diazonium intermediates and prevent premature decomposition. Temperature control (0–5°C) is critical during diazotization to avoid side reactions like dimerization . For methoxy group retention, employ mild bases (e.g., NaHCO₃) during coupling to prevent demethylation. Post-synthesis, validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using ¹H NMR (aromatic proton regions: δ 6.5–8.0 ppm) .
Q. How does pH affect the stability of this compound in aqueous solutions?
The compound is stable in neutral to weakly acidic conditions (pH 5–7). Under strong acidic conditions (pH <3), protonation of the amino group may lead to hydrolysis of the azo bond, yielding 2-methoxybenzene derivatives and 4-aminophenol (yield >85% in 6M HCl, reflux) . In basic environments (pH >9), demethylation of the methoxy group can occur, forming phenolic byproducts. Use buffered solutions (e.g., phosphate buffer, pH 6.5) for long-term storage .
Q. What safety protocols are essential when handling this compound?
Use N95 masks, nitrile gloves, and fume hoods to minimize inhalation/contact risks. The compound may exhibit mutagenic potential based on structural analogs (e.g., 4-dimethylaminoazobenzene) . Monitor airborne concentrations with OSHA-compliant methods (e.g., NIOSH 0500). For spills, neutralize with activated charcoal and dispose as hazardous waste .
Q. Which analytical techniques are most effective for characterizing this compound?
- UV-Vis Spectroscopy : Detect π→π* transitions (~450 nm) to confirm azo bond integrity .
- Mass Spectrometry (HRMS) : Use ESI+ mode for molecular ion detection (expected [M+H]⁺ ~242.1 m/z) .
- X-ray Crystallography : Resolve crystal packing and substituent orientation; note that methoxy groups often induce planar conformations .
Q. How can researchers purify this compound from reaction mixtures?
Employ column chromatography (silica gel, hexane/ethyl acetate 3:1) to separate azo compounds from unreacted anilines. For high-purity batches (>98%), recrystallize in ethanol/water (1:2 v/v) at 4°C. Monitor for polymorphic forms using DSC (melting point: 164–167°C) .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition studies?
The compound’s planar structure allows intercalation into enzyme active sites. For example, in tyrosinase inhibition, the methoxy group hydrogen-bonds with Cu²⁺ centers, while the azo bond disrupts substrate binding (IC₅₀ ~15 µM). Validate via molecular docking (AutoDock Vina) and kinetic assays (Lineweaver-Burk plots) .
Q. How should researchers address contradictory data on the compound’s photodegradation pathways?
Discrepancies arise from solvent polarity and light source differences. In UV-A (365 nm), polar solvents (e.g., methanol) accelerate cis-trans isomerization, while nonpolar solvents (e.g., hexane) favor N=N bond cleavage. Use LC-MS/MS to track degradation products and quantum yield calculations (Φ ~0.12 in ethanol) to reconcile results .
Q. What computational approaches predict structure-property relationships for this compound derivatives?
Apply DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO-LUMO gap ~3.8 eV) and predict redox behavior. MD simulations (AMBER force field) can model membrane permeability for drug-design applications .
Q. How do substituents influence the compound’s degradation in environmental matrices?
Electron-withdrawing groups (e.g., -NO₂) enhance oxidative stability in soil (t₁/₂ >30 days), whereas electron-donating groups (e.g., -OH) increase susceptibility to microbial degradation (t₁/₂ <7 days). Use GC-MS with isotopic labeling (¹³C-methoxy) to track pathways .
Q. What synergistic effects occur in multi-component systems containing this compound?
In catalytic systems (e.g., Pd/C), the compound acts as a ligand, stabilizing metal centers during cross-coupling reactions (yield improvement: 20–30%). In photodynamic therapy, pairing with TiO₂ nanoparticles enhances ROS generation (singlet oxygen quantum yield: 0.45 vs. 0.28 alone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
